molecular formula C18H17ClN4O5S3 B2989756 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1223804-75-8

2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2989756
CAS No.: 1223804-75-8
M. Wt: 500.99
InChI Key: KMJVWCKBKCWBEB-UHFFFAOYSA-N
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Description

2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide (CAS 1223804-75-8) is a chemical compound with the molecular formula C18H17ClN4O5S3 and a molecular weight of 501.00 g/mol . This reagent is offered with a purity of 90% or higher and is available for research purposes in quantities ranging from 1mg to 100mg . The compound is characterized by specific predicted physicochemical properties, including a density of 1.59±0.1 g/cm³ at 20 °C and a pKa of 11.52±0.70 . Researchers investigating pyrimidine derivatives and their biological activities may find this compound of significant interest. The structural core of this molecule, featuring a sulfonylpyrimidine group, is found in compounds studied for their potential as kinase inhibitors in oncology research . As a research chemical, it serves as a valuable building block or reference standard in medicinal chemistry and drug discovery programs, particularly for exploring structure-activity relationships and inhibitory mechanisms. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O5S3/c1-27-10-3-4-11(12(7-10)28-2)22-15(24)9-29-18-21-8-13(17(20)23-18)31(25,26)16-6-5-14(19)30-16/h3-8H,9H2,1-2H3,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJVWCKBKCWBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest in biomedical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20ClN3O3SC_{17}H_{20}ClN_3O_3S, with a molecular weight of approximately 375.87g/mol375.87\,g/mol. The structure features a pyrimidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC17H20ClN3O3S
Molecular Weight375.87 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
  • Enzyme Inhibition : It exhibits inhibitory activity against certain enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes and disease states .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against specific bacterial strains, likely due to its sulfonamide moiety which is known for antibacterial action .

Case Studies

  • Antitumor Activity Evaluation : A study evaluated the antitumor activity of several derivatives similar to this compound against human tumor cell lines. The results indicated that modifications in the structure could enhance cytotoxic effects, suggesting a structure-activity relationship (SAR) that could be exploited for developing more potent anticancer agents .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory potential of related compounds. The findings revealed that compounds bearing similar functionalities could effectively inhibit acetylcholinesterase, highlighting their potential in treating neurodegenerative diseases .
  • Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies indicated favorable interactions with active sites of key enzymes involved in cancer metabolism .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cells; inhibits proliferation
Enzyme InhibitionInhibits acetylcholinesterase and urease
AntimicrobialExhibits antibacterial effects against certain strains

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Pyrimidine-thioacetamide 5-Chlorothiophene sulfonyl, 2,4-dimethoxyphenyl 471.0 Enhanced lipophilicity from dimethoxyphenyl
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide Pyrimidine-thioacetamide Thiophene sulfonyl, benzodioxolyl 450.5 Benzodioxol group improves CNS penetration
2-((4-((3-chlorophenyl)amino)-5-cyano-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-yl)thio)-N-(pyridin-2-ylcarbamoyl)acetamide Pyrimidine-thioacetamide 3-Chlorophenyl, trimethoxyphenyl, pyridylcarbamoyl N/A Trimethoxyphenyl enhances antitumor activity in related compounds
N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) Pyrimidine-thioacetamide Pyridinyl, 3,4-dimethoxyphenyl N/A Demonstrated anticonvulsant activity (ED₅₀ = 48 mg/kg in mice)

Key Observations :

Substituent Impact on Bioactivity :

  • The 5-chlorothiophene sulfonyl group in the target compound is critical for sulfonamide-mediated enzyme inhibition, as seen in analogs like 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide , which showed potent COX-2 inhibition (IC₅₀ = 0.2 µM) .
  • Replacement of the 2,4-dimethoxyphenyl group with a benzodioxol moiety (as in ) reduces molecular weight (450.5 vs. 471.0) and may improve blood-brain barrier permeability for CNS-targeted applications.

Anti-Inflammatory Activity: The compound 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide exhibited 1.28× higher anti-inflammatory activity than diclofenac in rat formalin edema models, highlighting the importance of the pyridyl-triazole-thioacetamide scaffold .

Anticonvulsant Potential: Epirimil, a structural analog with a 3,4-dimethoxyphenyl group, demonstrated efficacy in the maximal electroshock (MES) seizure model, suggesting that the target compound’s 2,4-dimethoxyphenyl substituent could similarly modulate sodium channel activity .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide Epirimil
Molecular Weight 471.0 450.5 ~400 (estimated)
LogP (Predicted) High (dimethoxyphenyl) Moderate (benzodioxol) Moderate (dimethoxyphenyl)
Hydrogen Bond Acceptors 8 8 7
Solubility Low (lipophilic groups) Moderate Low

Key Insights :

  • The sulfonyl and thioether groups contribute to hydrogen-bonding capacity, which may enhance target binding but requires formulation optimization for bioavailability.

Q & A

Q. What are the optimized synthetic routes for preparing 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. A plausible route includes:

Sulfonation : React 5-chlorothiophene-2-sulfonyl chloride with 4-amino-5-hydroxypyrimidine to introduce the sulfonyl group.

Thioether Formation : Treat the intermediate with 2-mercapto-N-(2,4-dimethoxyphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Key parameters include temperature control (reflux at 80–90°C for sulfonation) and stoichiometric ratios (1:1.2 for thioether coupling). Yield optimization requires careful monitoring of reaction completion via TLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and thioether groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : For definitive structural confirmation, particularly to resolve stereoelectronic effects of the sulfonyl group .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase.

Q. How can researchers screen this compound for initial biological activity?

  • Methodological Answer : Prioritize target-agnostic assays:
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (1–100 µM) are critical .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. sulfonamide groups) impact bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:

Analog Synthesis : Replace the sulfonyl group with sulfonamide or methylsulfonyl via targeted substitutions.

Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets like DHFR or COX-3.

Bioassay Comparison : Compare IC₅₀ values across analogs in enzyme inhibition assays.
For example, sulfonyl groups may enhance electron-withdrawing effects, improving kinase binding .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Address variability through:
  • Assay Replication : Repeat experiments under standardized conditions (pH, temperature, solvent).
  • Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside fluorometric assays.
  • Meta-Analysis : Compare data across studies while controlling for variables like cell line passage number or enzyme batch .

Q. How can crystallization challenges (e.g., polymorphism) be mitigated for X-ray studies?

  • Methodological Answer : Optimize crystallization via:
  • Solvent Screening : Test mixed solvents (e.g., chloroform/acetone 1:5 v/v) for slow evaporation.
  • Temperature Gradients : Use a thermal cycler to identify ideal nucleation conditions.
  • Additive Engineering : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice packing.
    Evidence from related pyrimidine-acetamide structures shows that slow evaporation at 4°C reduces polymorphism .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Methodological Answer : Employ a tiered approach:

Target Identification : Chemoproteomics (thermal shift assays) to identify binding proteins.

Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects.

Kinetic Studies : Stopped-flow spectroscopy to measure binding kinetics (kₒₙ/kₒff).
For sulfonyl-containing compounds, focus on redox-sensitive targets like thioredoxin reductase .

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